![molecular formula C17H19Cl2N3O2 B2492211 5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338981-11-6](/img/structure/B2492211.png)
5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds structurally related to "5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide" often involves multistep chemical reactions, starting from basic pyridine derivatives and involving various reagents to introduce specific functional groups. For instance, Kumar et al. (2006) describe a synthesis process starting from dihyroxy-cyano-methyl pyridine, reacting with N,N-dimethylaminoethylenemalonate, followed by treatment with phosphorous oxychloride to obtain the chloro derivative, which is further converted to various amino derivatives expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their reactivity and potential applications. X-ray diffraction and NMR spectroscopy are common techniques used to elucidate the structure. Hu Yang (2009) detailed the crystal structure of a related compound, providing insights into its molecular arrangement and possible interactions (Yang, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of this compound category are diverse, often depending on the presence and position of functional groups. For example, the reaction of dimethylaminomethylene diones with dinucleophiles can yield various pyridine and pyrimidine derivatives, showcasing the versatility of these frameworks in synthesizing heterocyclic compounds with potential biological activity (Mosti et al., 1985).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be influenced by the molecular structure and substituents. Studies involving related compounds reveal insights into how different functional groups affect these properties, aiding in the development of compounds with desirable physical characteristics for specific applications (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for forming bonds or undergoing substitution reactions, and the acidity or basicity of the compound, are essential for understanding its behavior in different chemical environments. Gein et al. (2009) discuss the condensation of N,N-dimethyl-3-oxobutanamide with aromatic aldehydes, leading to the formation of compounds with potential for further functionalization, demonstrating the chemical versatility of the pyridine ring system (Gein et al., 2009).
Scientific Research Applications
Synthesis of Substituted Pyridines and Naphthyridines : This compound is involved in the synthesis of various substituted pyridines and naphthyridines. For instance, it plays a role in the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, which are significant in heterocyclic chemistry (Balogh, Hermecz, Simon, & Pusztay, 2009).
Allosteric Modulation of CB1 : It has been utilized in the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). This is crucial for understanding the structural requirements for allosteric modulation of CB1 (Khurana et al., 2014).
Antihypertensive Activity : Certain derivatives of this compound are expected to exhibit antihypertensive activity. This is significant in the pharmaceutical development of new treatments for hypertension (Kumar & Mashelker, 2006).
Diversity-Oriented Synthesis : The compound is used in diversity-oriented synthesis processes, particularly in the development of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. This approach is valuable for generating a wide variety of structurally diverse compounds for potential therapeutic use (Baškovč et al., 2012).
Synthesis of Alkaloids : It has been used in the synthesis of alkaloids like nudiflorine. Alkaloids have various pharmacological properties and are important in drug discovery (Buurman & Plas, 1986).
Cardiotonic Activity : Some derivatives of this compound have been synthesized and evaluated for their cardiotonic activity. This is important in the search for new treatments for heart diseases (Mosti et al., 1992).
properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-21(2)8-7-20-16(23)13-9-15(19)17(24)22(11-13)10-12-3-5-14(18)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFGCQZXKJTJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
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